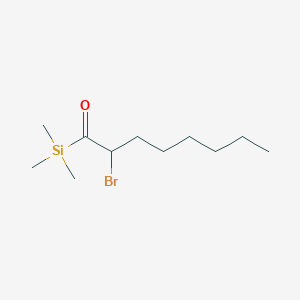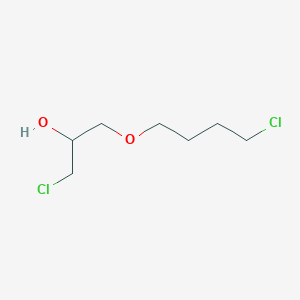![molecular formula C12H12N2O2 B14606458 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile CAS No. 58898-40-1](/img/structure/B14606458.png)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the quinoline derivative is reacted with a nitrile compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A compound with similar structural features but different biological activities.
2-Oxo-1,2,3,4-tetrahydroisoquinoline: Another quinoline derivative with diverse biological activities.
Uniqueness
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties
Properties
CAS No. |
58898-40-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C12H12N2O2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h3-4,8H,1-2,5,7H2,(H,14,15) |
InChI Key |
GHKNDGJVWRIOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)





![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
